N'-Fluoro-N-methyl-N-nitrosourea
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Overview
Description
N’-Fluoro-N-methyl-N-nitrosourea is a member of the nitrosourea family, which are compounds known for their alkylating properties. These compounds are often used in chemotherapy due to their ability to cross the blood-brain barrier and target brain tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Fluoro-N-methyl-N-nitrosourea typically involves the reaction of N-methylurea with nitrosating agents in the presence of a fluorinating reagent. The reaction conditions often require a controlled environment to prevent decomposition and ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N’-Fluoro-N-methyl-N-nitrosourea involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-Fluoro-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .
Scientific Research Applications
N’-Fluoro-N-methyl-N-nitrosourea has several scientific research applications:
Mechanism of Action
N’-Fluoro-N-methyl-N-nitrosourea exerts its effects primarily through alkylation of DNA. This process involves the transfer of alkyl groups to nucleophilic sites on DNA, leading to the formation of DNA adducts and cross-links. These modifications can inhibit DNA replication and transcription, ultimately leading to cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitrosourea: Similar in structure but lacks the fluoro group.
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy, particularly for brain tumors.
Lomustine (CCNU): Similar to carmustine but with a different alkylating group, used in the treatment of brain tumors and Hodgkin’s lymphoma.
Uniqueness
N’-Fluoro-N-methyl-N-nitrosourea is unique
Properties
CAS No. |
90011-84-0 |
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Molecular Formula |
C2H4FN3O2 |
Molecular Weight |
121.07 g/mol |
IUPAC Name |
3-fluoro-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C2H4FN3O2/c1-6(5-8)2(7)4-3/h1H3,(H,4,7) |
InChI Key |
FVONJXPGQLDXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NF)N=O |
Origin of Product |
United States |
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